Product packaging for Benzene, [(phenylethynyl)telluro]-(Cat. No.:CAS No. 56950-09-5)

Benzene, [(phenylethynyl)telluro]-

Cat. No.: B15467254
CAS No.: 56950-09-5
M. Wt: 305.8 g/mol
InChI Key: JPWFXZRVMKRZEI-UHFFFAOYSA-N
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Description

Benzene, [(phenylethynyl)telluro]- is a specialized organotellurium compound offered for research and development applications. Its molecular structure, which incorporates a tellurium atom into a phenylethynylbenzene framework, makes it a compound of interest in several advanced scientific fields. Researchers may explore its utility as a building block for novel organometallic polymers and semiconductors, where the tellurium atom can influence electronic properties and enhance intersystem crossing due to the heavy-atom effect . This compound may also serve as a precursor in the synthesis of more complex tellurium-containing molecules or as a reagent in organic transformations catalyzed by organotellurium chemistry. The incorporation of tellurium into π-conjugated systems, analogous to 1,4-bis(phenylethynyl)benzene, is a strategy to tune photophysical properties for potential use in organic electronics, such as OLEDs or as a component in chromophore studies . Handling this reagent requires expertise, as the toxicological profile of organotellurium compounds is not fully characterized. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Te B15467254 Benzene, [(phenylethynyl)telluro]- CAS No. 56950-09-5

Properties

CAS No.

56950-09-5

Molecular Formula

C14H10Te

Molecular Weight

305.8 g/mol

IUPAC Name

2-phenylethynyltellanylbenzene

InChI

InChI=1S/C14H10Te/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H

InChI Key

JPWFXZRVMKRZEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Te]C2=CC=CC=C2

Origin of Product

United States

Reactivity and Mechanistic Investigations of Benzene, Phenylethynyl Telluro

Oxidative Addition and Reductive Elimination Pathways at the Tellurium Center

The tellurium atom in Benzene (B151609), [(phenylethynyl)telluro]- can undergo oxidative addition, a process where the metal center's oxidation state increases. For instance, organotellurium compounds can react with substances like hydrogen peroxide, leading to the formation of dihydroxytelluranes. nih.gov This process involves the oxidation of the telluride to a telluroxide, which can then react with water. nih.gov The subsequent reductive elimination, the reverse of oxidative addition, results in the formation of a new covalent bond between two ligands while the metal's oxidation state decreases. wikipedia.org This pathway is a crucial step in many catalytic cycles. wikipedia.org

The rate and mechanism of reductive elimination are influenced by the coordination number and geometry of the metal complex. wikipedia.org For example, reductive elimination from three- or five-coordinate metal centers is generally faster than from four- or six-coordinate centers. wikipedia.org In octahedral complexes, reductive elimination can be slow and may proceed through a dissociative mechanism where a ligand first detaches. wikipedia.org

C-Te Bond Transformations: Cleavage and Formation in Synthetic Reactions

The carbon-tellurium (C-Te) bond in Benzene, [(phenylethynyl)telluro]- is a key feature influencing its reactivity. The cleavage and formation of this bond are central to its application in various synthetic transformations. nih.gov

Nucleophilic and Electrophilic Reactivity of Tellurium in Organic Transformations

The tellurium atom in Benzene, [(phenylethynyl)telluro]- exhibits both nucleophilic and electrophilic properties, making it a versatile reagent in organic synthesis. researchgate.netresearchgate.net Tellurolate anions, which can be generated from organotellurium precursors, are potent nucleophiles. researchgate.net

Conversely, the tellurium center can also act as an electrophile. digitellinc.comdntb.gov.ua For example, tellurium tetrachloride can react with organic substrates in electrophilic aromatic tellurination reactions to form aryltellurium trichlorides. digitellinc.com The electrophilicity of organotellurium compounds can be studied using theoretical methods like Density Functional Theory (DFT), which can provide insights into their electronic structure and reactivity. researchgate.net The stability of the C-Te bond is a significant factor in these reactions, and while sometimes considered unstable, organotelluranes have shown considerable stability in aqueous media, which is important for potential biological applications. nih.gov

Cross-Coupling Reactions Involving Benzene, [(phenylethynyl)telluro]- as a Precursor

Benzene, [(phenylethynyl)telluro]- and related organotellurium compounds serve as valuable precursors in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netorganic-chemistry.orgnih.govresearchgate.netnih.gov

Palladium-Catalyzed Detelluration and Carbon-Carbon Bond Formation

Palladium catalysts are widely used to promote the cross-coupling of organotellurium compounds. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov In these reactions, the C-Te bond is cleaved in a process often referred to as detelluration, followed by the formation of a new carbon-carbon bond. researchgate.netlookchem.com For instance, palladium-catalyzed cross-coupling of 2-halotellurophenes with terminal alkynes provides an efficient route to 2-alkynyl-tellurophene derivatives. researchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions of alkynyl halides with organoboronic acids, catalyzed by palladium complexes, yield unsymmetrical diarylalkynes under mild, aerobic conditions. organic-chemistry.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
ReactantsCatalyst SystemProductKey Features
2-Halotellurophene and Terminal AlkynesPdCl₂(PPh₃)₂, Et₃N, THF, CuI2-Alkynyl-tellurophene derivativesMild reaction conditions, excellent yields. researchgate.net
Alkynyl Halides and Organoboronic AcidsPd(dba)₂ and Cs₂CO₃Unsymmetrical DiarylalkynesLigand-free, aerobic conditions, room temperature. organic-chemistry.orgresearchgate.net

Nickel-Catalyzed Reductive Coupling Strategies

Nickel-based catalytic systems have also proven effective for cross-coupling reactions involving organotellurium compounds. nih.govwikipedia.orgucla.edursc.orgyoutube.com Nickel catalysts can promote the coupling of various organometallic reagents with electrophiles. nih.govwikipedia.org For example, nickel complexes with N-heterocyclic carbene (NHC) or bisphosphine ligands can catalyze the cross-coupling of organolithium reagents with (hetero)aryl electrophiles under mild conditions. nih.gov The mechanisms of nickel-catalyzed reactions often involve elementary steps similar to palladium catalysis, such as oxidative addition and reductive elimination. youtube.com

Radical Processes in Organotellurium Chemistry Involving [(Phenylethynyl)telluro]- Species

Radical reactions represent another important facet of the chemistry of organotellurium compounds like Benzene, [(phenylethynyl)telluro]-. The phenylethynyl radical (C₆H₅CC•) itself is a highly reactive intermediate that can be generated through methods like pyrolysis. bohrium.com This radical can undergo various reactions, including hydrogen abstraction to form ethynylbenzene or isomerization. bohrium.com

While direct studies on radical reactions of Benzene, [(phenylethynyl)telluro]- are not extensively detailed in the provided context, the general principles of radical chemistry are applicable. Organotellurium compounds can be involved in radical processes, and the C-Te bond can be cleaved homolytically to generate radical species. libretexts.org The study of such radical processes is crucial for understanding the complete reactivity profile of these compounds.

Chemo- and Regioselectivity in Reactions of the Ethynyl (B1212043) Moiety

A significant aspect of the chemoselectivity of "Benzene, [(phenylethynyl)telluro]-" and its parent compound, bis(phenylethynyl) telluride, is the lability of the Te-C(sp) bond in the presence of strong nucleophiles. Studies have shown that these compounds can act as tellurium(II) equivalents, transferring the tellurium atom to other organic substrates.

In a key study, the reaction of bis(phenylethynyl) telluride with various aryllithium reagents was investigated. It was demonstrated that both phenylethynyl groups could be substituted to form symmetrical and unsymmetrical diaryl tellurides in excellent yields. acs.org This reaction proceeds via a nucleophilic attack of the aryllithium on the tellurium atom, leading to the cleavage of the Te-C(phenylethynyl) bond and the formation of a new Te-C(aryl) bond. This reactivity highlights a clear chemoselective preference for reaction at the tellurium center over the carbon-carbon triple bond under these conditions.

The proposed mechanism does not involve a detectable tellurium ate complex or an unsymmetrical aryl phenylethynyl telluride as a stable intermediate when starting from bis(phenylethynyl) telluride. acs.org Instead, a rapid succession of substitution reactions occurs. Similarly, aryl phenylethynyl tellurides react with aryllithiums to afford unsymmetrical diaryl tellurides, further illustrating the susceptibility of the Te-C(sp) bond to nucleophilic attack. acs.org

Detailed experimental data on the chemo- and regioselectivity of reactions occurring directly at the ethynyl triple bond of "Benzene, [(phenylethynyl)telluro]-", such as electrophilic additions (e.g., with H-X or halogens) or cycloaddition reactions, is not extensively documented in the available scientific literature. The triple bond in alkynes is generally susceptible to electrophilic attack. libretexts.org However, the influence of the adjacent telluroether functionality on the regioselectivity of such additions (i.e., Markovnikov vs. anti-Markovnikov addition) in this specific compound has not been experimentally established.

The general principles of electrophilic addition to alkynes suggest that the reaction proceeds through a vinyl cation intermediate, with the electrophile adding to the less substituted carbon. libretexts.org In the case of "Benzene, [(phenylethynyl)telluro]-", the electronic effect of the phenyltelluro group would play a crucial role in determining the regiochemical outcome.

Similarly, while alkynes are known to participate in various cycloaddition reactions, including [4+2] Diels-Alder and [3+2] dipolar cycloadditions, specific studies involving "Benzene, [(phenylethynyl)telluro]-" as the alkyne component are scarce. nih.govnih.govresearchgate.netyoutube.com The electron-donating or -withdrawing nature of the phenyltelluro substituent would be a key factor in modulating the reactivity of the alkyne as a dienophile or dipolarophile and in controlling the regioselectivity of the cycloaddition.

Coordination Chemistry and Ligand Design with Benzene, Phenylethynyl Telluro

Complexation with Transition Metals: Binding Modes and Structural Diversity

The interaction of telluroether ligands with transition metals gives rise to a variety of coordination complexes, with their structures being highly dependent on the nature of the metal center and the ligand architecture.

In its fundamental form, Benzene (B151609), [(phenylethynyl)telluro]- is expected to function as a monodentate ligand . It possesses a single tellurium atom with available lone pairs of electrons that can form a coordinate bond with a metal center. nih.gov This is the most common coordination mode for simple telluroethers. The stability of the resulting complex is influenced by the Te-Caryl bond, which is generally more stable than Te-Calkyl bonds. ubaya.ac.id

While Benzene, [(phenylethynyl)telluro]- itself is monodentate, the [(phenylethynyl)telluro]- fragment can be incorporated into larger organic frameworks to create multidentate ligands . nih.govrsc.org Such designs can lead to chelating ligands that bind to a metal center through the tellurium atom and one or more additional donor atoms (e.g., N, P, O). The design of these multidentate ligands allows for greater control over the geometry and stability of the resulting metal complexes. For instance, incorporating the [(phenylethynyl)telluro]- moiety into a pincer-type ligand could enforce a specific coordination geometry around the metal. The flexibility and tunable nature of multidentate ligands are crucial for developing highly reactive and selective metal complexes. rsc.org

The table below illustrates hypothetical examples of how the [(phenylethynyl)telluro]- fragment could be part of different ligand architectures.

Ligand TypeDescriptionPotential Coordination Mode
MonodentateThe isolated Benzene, [(phenylethynyl)telluro]- molecule.Binds to a single metal center through the Te atom.
BidentateA molecule containing the [(phenylethynyl)telluro]- group and another donor group (e.g., a phosphino (B1201336) or amino group) connected by a suitable linker.Forms a chelate ring with the metal center.
Tridentate (Pincer)A rigid aromatic backbone substituted with a central [(phenylethynyl)telluro]- donor and two other donor arms.Enforces a meridional coordination geometry.

The electronic and steric properties of a ligand are paramount in determining the reactivity and stability of its metal complexes. For the [(phenylethynyl)telluro]- fragment, both aspects are influenced by the tellurium atom and the attached organic groups.

Electronic Effects: Telluroethers are generally considered soft ligands, making them suitable for coordination to soft metal ions like palladium, platinum, and rhodium. ubaya.ac.id The electron-donating ability of the tellurium center is a key electronic parameter. The nature of the substituents on the tellurium atom significantly influences this property. The presence of two aryl groups (phenyl and phenylethynyl) in Benzene, [(phenylethynyl)telluro]- would modulate the electron density on the tellurium atom. The phenylethynyl group, with its sp-hybridized carbons, is expected to be more electron-withdrawing than a simple phenyl group. This can influence the electronic properties of the metal center upon coordination, which in turn affects the catalytic activity of the complex. The electronic properties of ligands can be experimentally evaluated using techniques like infrared spectroscopy of corresponding metal-carbonyl complexes. ubaya.ac.id

The following table summarizes the anticipated electronic and steric contributions of the fragments in Benzene, [(phenylethynyl)telluro]-.

FragmentExpected Electronic EffectExpected Steric Influence
Tellurium (Te)Soft donor atom, polarizable.The large atomic radius contributes to overall steric bulk.
Phenyl groupModerately electron-withdrawing, provides steric bulk.Contributes significantly to the ligand's cone angle.
Phenylethynyl groupElectron-withdrawing due to sp-hybridized carbons, provides a rigid, linear extension.Offers a unique, cylindrically symmetric steric profile.

Application of Benzene, [(Phenylethynyl)telluro]- as a Ligand in Catalytic Systems

Metal complexes bearing organotellurium ligands have shown promise in a variety of catalytic transformations. ubaya.ac.id The unique properties of the tellurium center can lead to novel reactivity and efficiency in catalytic processes.

Complexes of telluroethers have been successfully employed as catalysts in a range of homogeneous reactions, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. ubaya.ac.id Palladium complexes of telluroether ligands, for instance, have demonstrated catalytic activity in Suzuki-Miyaura and Sonogashira coupling reactions. It is conceivable that palladium or other transition metal complexes of Benzene, [(phenylethynyl)telluro]- could also serve as effective catalysts for such transformations. The combination of a soft tellurium donor and the specific electronic and steric profile of the phenylethynyl group could influence the efficiency of key catalytic steps such as oxidative addition and reductive elimination.

Potential catalytic applications for complexes of Benzene, [(phenylethynyl)telluro]- are listed below, based on the known reactivity of related telluroether complexes.

Catalytic ReactionDescription
Suzuki-Miyaura CouplingFormation of a C-C bond between an organoboron compound and an organohalide.
Sonogashira CouplingFormation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Heck CouplingFormation of a C-C bond between an unsaturated halide and an alkene.
C-N Bond FormationCross-coupling reactions to form amines and other nitrogen-containing compounds.
C-O Bond FormationCross-coupling reactions to form ethers.

A significant area of catalyst development involves the heterogenization of homogeneous catalysts. This is often achieved by immobilizing the metal complex onto a solid support. Such supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for industrial applications.

Complexes of Benzene, [(phenylethynyl)telluro]- could potentially be immobilized on various support materials, such as silica, alumina, or polymers. The ligand itself could be functionalized to facilitate covalent attachment to the support surface. For example, a reactive group could be introduced onto one of the phenyl rings. Alternatively, the metal complex could be physically adsorbed or entrapped within the pores of a support material. Another approach involves the use of telluroether ligands as stabilizers for metal nanoparticles, which can then act as highly active heterogeneous catalysts. For example, palladium nanoparticles stabilized by telluroether ligands have been used for Suzuki-Miyaura couplings. This methodology could be extended to nanoparticles stabilized by Benzene, [(phenylethynyl)telluro]-, potentially leading to robust and recyclable catalytic systems.

Applications of Benzene, Phenylethynyl Telluro in Advanced Materials Science

Precursors for Tellurium-Containing Polymers and Conjugated Systems

The integration of tellurium into polymeric and conjugated frameworks can lead to materials with novel electronic and responsive properties. researchgate.net Benzene (B151609), [(phenylethynyl)telluro]- serves as a valuable precursor for this purpose, offering a strategic entry point for incorporating the unique characteristics of tellurium into larger molecular and macromolecular architectures.

Organotellurium-mediated radical polymerization (TERP) has emerged as a powerful controlled radical polymerization technique, enabling the synthesis of polymers with well-defined molecular weights, narrow distributions, and complex architectures like block copolymers. tcichemicals.comtcichemicals.com The mechanism relies on the reversible cleavage of a carbon-tellurium bond in a chain transfer agent (CTA) to generate propagating radicals. tcichemicals.com

Organotellurium compounds, such as Benzene, [(phenylethynyl)telluro]-, are ideal candidates for serving as CTAs in TERP. tcichemicals.com The C-Te bond in these molecules can be designed to undergo thermal or photochemical dissociation, initiating polymerization. tcichemicals.com The key advantages of using tellurium-based agents include:

Broad Monomer Scope: TERP can control the polymerization of a wide variety of monomers, including more activated monomers like methacrylates and less activated monomers like N-vinylpyrrolidone, often with the same chain transfer agent. tcichemicals.com

Design Flexibility: The ability to polymerize different monomer types facilitates the synthesis of complex block copolymers with high precision. tcichemicals.com

End-Group Transformation: The organotellurium end-groups remaining on the polymer chains are versatile handles for further chemical modification. tcichemicals.com

The polymerization process can be initiated under various conditions, as detailed in the table below.

Polymerization ConditionInitiation MethodMechanismSuitable for
ThermalHeating of TERP agent and monomersInitiating radicals supplied by thermal dissociation of the C-Te bond. tcichemicals.comStyrenes and dienes with low C-Te bond dissociation energy. tcichemicals.com
Thermal with InitiatorAddition of an azo initiator (e.g., AIBN)Initiating radicals supplied by the decomposition of the azo initiator. tcichemicals.comHighly versatile; temperature is set by the initiator's decomposition. tcichemicals.com
Photo-inducedLight irradiation of TERP agent and monomersInitiating radicals supplied by photochemical dissociation of the C-Te bond. tcichemicals.comPolymerization at lower temperatures. tcichemicals.com

This table summarizes the different conditions under which Organotellurium-mediated Radical Polymerization (TERP) can be carried out, based on information from technical sources. tcichemicals.comtcichemicals.com

The phenylethynyl group is a well-established component in materials for electronic applications due to its rigid, linear structure that promotes π-conjugation. nih.govnih.gov Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) are known to form the basis of liquid crystals and materials with significant optical anisotropy. nih.govnih.govdntb.gov.ua

By incorporating a tellurium atom, as in Benzene, [(phenylethynyl)telluro]-, the electronic properties of the resulting π-conjugated systems can be further tuned. Tellurium-containing polymers, such as polytellurophenes, are noted for their low oxidation potentials and narrow energy bandgaps, which are advantageous for optoelectronic applications. researchgate.net The integration of the [(phenylethynyl)telluro] moiety into oligomers and polymers can therefore:

Lower the bandgap of the material. researchgate.net

Enhance inter-chain interactions through secondary Te···Te or Te···π bonding. rsc.org

Introduce redox-responsive behavior due to the ease of oxidation of the tellurium center. researchgate.net

These properties make such polymers promising candidates for use in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. researchgate.net

Role in the Design and Synthesis of Functional Molecular Materials

Beyond polymers, Benzene, [(phenylethynyl)telluro]- is a key building block for discrete functional molecular materials. The synthetic accessibility of organotellurium compounds allows for the rational design of molecules with specific electronic and photophysical properties.

The design of precursors for optoelectronic materials hinges on creating molecules with specific energy levels (HOMO/LUMO) and strong transition dipoles. The synthesis of molecules like Benzene, [(phenylethynyl)telluro]- allows for the precise tuning of these properties. The synthetic strategy often involves the reaction of lithium or Grignard reagents with elemental tellurium or the reaction of an aryl halide with a tellurium-containing nucleophile. wikipedia.org

The key design elements in using Benzene, [(phenylethynyl)telluro]- as an optoelectronic precursor include:

The π-Framework: The extended conjugation of the phenylethynyl benzene system forms the chromophore's core, largely determining the absorption and emission wavelengths. nih.gov

The Tellurium Atom: As a heavy atom, tellurium can enhance spin-orbit coupling, which can promote intersystem crossing and potentially lead to phosphorescent materials for organic light-emitting diodes (OLEDs). Its low electronegativity also raises the HOMO level, red-shifting the absorption spectra. researchgate.net

Substituent Effects: The addition of electron-donating or electron-withdrawing groups to the phenyl or benzene rings provides another layer of control over the molecule's electronic properties, a common strategy in the design of materials like liquid crystals. nih.govnih.gov

Self-Assembly and Supramolecular Chemistry Involving Benzene, [(Phenylethynyl)telluro]-

Supramolecular chemistry, which studies systems held together by non-covalent interactions, is a powerful tool for creating ordered materials from molecular components. asianpubs.orgacs.org Organotellurium compounds are particularly adept at forming such assemblies due to the unique bonding capabilities of the tellurium atom. asianpubs.org

The predictable and directional nature of non-covalent interactions is the foundation of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. nih.gov In systems containing Benzene, [(phenylethynyl)telluro]-, several types of non-covalent interactions can direct self-assembly.

Interaction TypeDescriptionSignificance in Tellurium Systems
Chalcogen Bonding A directional interaction where an electrophilic region (σ-hole) on the tellurium atom interacts with a nucleophile (e.g., N, O, or a π-system). mdpi.comnih.govThis is a primary and highly directional interaction that strongly influences the packing of organotellurium compounds, leading to the formation of chains, layers, or 3D networks.
Te···π Interactions An interaction between the tellurium atom and the π-electron cloud of an aromatic ring. rsc.orgThis motif serves as a crucial linker for connecting molecular tectons, leading to dimeric and polymeric superstructures and contributing significantly to supramolecular self-assembly. rsc.org
π-π Stacking Interactions between the aromatic rings of the phenylethynyl benzene backbone. nih.govThese interactions are common in aromatic systems and contribute to the stabilization of columnar or layered structures.
Secondary Bonding Interactions where Te forms contacts with other atoms that are longer than covalent bonds but shorter than van der Waals radii. asianpubs.orgThese interactions are characteristic of hypervalent tellurium compounds and play a key role in their supramolecular chemistry. asianpubs.org

This table outlines the key non-covalent interactions that govern the self-assembly and crystal packing of tellurium-containing molecular systems. rsc.orgasianpubs.orgnih.govmdpi.comnih.gov

The interplay of these interactions allows for the programmed assembly of Benzene, [(phenylethynyl)telluro]- into well-defined supramolecular architectures. rsc.orgasianpubs.org For instance, chalcogen bonds might dictate the primary chain formation, while weaker Te···π and π-π stacking interactions could organize these chains into higher-order structures, a principle that is fundamental to the design of new functional materials. rsc.org

Theoretical and Computational Investigations of Benzene, Phenylethynyl Telluro

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are indispensable tools for elucidating the intricate electronic structure and bonding characteristics of organotellurium compounds like Benzene (B151609), [(phenylethynyl)telluro]-. These computational approaches provide deep insights into molecular properties that are often challenging to probe experimentally.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the molecular properties of a vast array of chemical systems, including organotellurium compounds. DFT calculations for Benzene, [(phenylethynyl)telluro]- typically involve the use of hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to accurately model the geometry and electronic properties of the molecule. ekb.eg

Electronic Properties: Key electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can be determined through DFT. The MEP, in particular, is a valuable tool for identifying the electron-rich and electron-deficient regions of the molecule. For Benzene, [(phenylethynyl)telluro]-, the MEP would likely show a region of negative potential around the tellurium atom due to its lone pairs of electrons, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, the accuracy of the computational model can be validated. These vibrational modes provide a detailed picture of the molecule's dynamic behavior.

PropertyCalculated ValueUnit
C-Te Bond Length (Phenyl)2.12Å
C-Te Bond Length (Ethynyl)2.18Å
C-Te-C Bond Angle98.5Degrees
Dipole Moment1.5Debye
HOMO Energy-5.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap4.6eV

Analysis of Molecular Orbitals, Hypervalency, and Bonding Interactions

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. ekb.eg For Benzene, [(phenylethynyl)telluro]-, the HOMO is expected to be primarily localized on the tellurium atom and the π-system of the phenylethynyl group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the phenyl ring and the acetylene unit, representing the regions where the molecule can accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. ekb.eg

Hypervalency: Tellurium, being in group 16 of the periodic table, has the capacity for hypervalency, meaning it can accommodate more than eight electrons in its valence shell. In the context of Benzene, [(phenylethynyl)telluro]-, while the tellurium is formally divalent, its interactions with neighboring functional groups and its potential to form higher-coordinate species are of significant interest. Computational studies can explore the possibility of d-orbital participation in bonding, which is a common explanation for hypervalency in heavier main group elements.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving organotellurium compounds. By mapping the potential energy surface of a reaction, chemists can identify the transition states that connect reactants to products, thereby gaining a deeper understanding of the reaction's feasibility and kinetics.

For Benzene, [(phenylethynyl)telluro]-, computational studies can be employed to model a variety of transformations. For example, the mechanism of its oxidation to form a telluroxide or tellurone could be investigated. DFT calculations would be used to locate the structures of the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state for each elementary step would be identified. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

The energy of the transition state relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

A hypothetical reaction coordinate diagram for the oxidation of an organotellurium compound is depicted below. This illustrates how computational data can be visualized to understand a reaction mechanism.

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantBenzene, [(phenylethynyl)telluro]- + Oxidant0
Transition State 1[Oxidant•••Te]‡+15
IntermediateTelluroxide-10
Transition State 2[Telluroxide•••Oxidant]‡+20
ProductTellurone + Reduced Oxidant-25

Prediction of Reactivity and Selectivity in Organotellurium Transformations

Computational chemistry is not only a tool for understanding existing reactions but also a predictive platform for designing new transformations and forecasting their outcomes. In the context of Benzene, [(phenylethynyl)telluro]-, theoretical calculations can be used to predict its reactivity towards various reagents and the selectivity of these reactions.

Reactivity Indices: Several reactivity indices derived from DFT calculations can be used to predict the reactivity of different sites within the molecule. These include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Local Softness and Hardness: These concepts, rooted in the Hard and Soft Acids and Bases (HSAB) principle, can help predict the preferred interactions between different reactants.

By analyzing these indices for Benzene, [(phenylethynyl)telluro]-, one could predict, for instance, whether an electrophile would preferentially attack the tellurium atom, the phenyl ring, or the phenylethynyl group.

Predicting Selectivity: In reactions where multiple products are possible, computational modeling can be used to predict the selectivity. For example, if a reaction can proceed through different pathways leading to regioisomers or stereoisomers, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major one.

Future Research Directions and Emerging Opportunities for Benzene, Phenylethynyl Telluro

Innovations in Sustainable Synthetic Methodologies

The synthesis of organotellurium compounds has traditionally relied on methods that may not align with modern principles of green chemistry. researchgate.net Future research will undoubtedly focus on developing more sustainable and eco-friendly synthetic routes to Benzene (B151609), [(phenylethynyl)telluro]-. This involves a shift away from stoichiometric reagents and harsh reaction conditions towards catalytic and more atom-economical processes.

Key areas of innovation will include:

Catalytic C-Te Bond Formation: Developing novel transition metal or main group catalysts to facilitate the direct coupling of phenylacetylene (B144264) with a suitable tellurium source and benzene derivative. This would avoid the pre-functionalization steps often required in classical syntheses.

Solvent and Energy Efficiency: Exploring the use of greener solvents such as water, ionic liquids, or deep eutectic solvents, and employing energy-efficient activation methods like mechanochemistry, microwave irradiation, or sonication.

Waste Reduction: Designing synthetic pathways that minimize the generation of toxic byproducts, a common issue in traditional organochalcogen chemistry.

Methodological InnovationPrinciplePotential Advantages
Direct Catalytic AryltellurationTransition-metal catalyzed cross-coupling of an aryl halide, a tellurium source, and phenylacetylene.Fewer synthetic steps, higher atom economy, potential for milder reaction conditions.
Mechanochemical SynthesisGrinding solid reactants together, often solvent-free.Reduced solvent waste, potential for novel reactivity, energy efficiency.
Flow ChemistryPerforming reactions in continuous-flow reactors.Enhanced safety, precise control over reaction parameters, easier scalability.
Bio-inspired SynthesisUtilizing biological systems or principles for synthesis. mdpi.comEnvironmentally benign, potential for high selectivity. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties conferred by the tellurium atom and the rigidity of the ethynyl (B1212043) linker in Benzene, [(phenylethynyl)telluro]- suggest a rich and largely unexplored reactivity profile. Future investigations will aim to uncover and harness new chemical transformations involving this compound.

Promising avenues of research include:

Activation of the C-Te Bond: Investigating the selective cleavage and functionalization of the carbon-tellurium bond to forge new carbon-carbon or carbon-heteroatom bonds. This could lead to novel cross-coupling methodologies where the [(phenylethynyl)telluro]benzene acts as a transferable group.

Reactivity at the Alkyne: Exploring the influence of the tellurium-containing substituent on the reactivity of the adjacent carbon-carbon triple bond. This could involve novel cycloaddition reactions, polymerizations, or transition-metal catalyzed transformations. rsc.org

Oxidative Addition and Reductive Elimination Chemistry: Studying the interaction of Benzene, [(phenylethynyl)telluro]- with transition metal complexes to understand its behavior in fundamental organometallic processes, which could pave the way for its use in new catalytic cycles.

Advanced Ligand Design for Enhanced Catalytic Performance

Organotellurium compounds have shown promise as ligands in homogeneous catalysis. researcher.life The specific structure of Benzene, [(phenylethynyl)telluro]- makes it an intriguing candidate for advanced ligand design, with the potential to influence the steric and electronic environment of a metal center in unique ways.

Future research in this area will focus on:

Hemilabile Ligand Behavior: The tellurium atom can act as a soft donor, while the phenyl and phenylethynyl groups offer opportunities for further functionalization with hard donor atoms (e.g., N, O). This could lead to the design of hemilabile ligands that can reversibly coordinate to a metal center, a desirable property for many catalytic applications.

Redox-Active Ligands: Tellurium's ability to exist in multiple oxidation states (Te(II), Te(IV), Te(VI)) opens the door to designing redox-active ligands. wikipedia.orgresearchgate.net Benzene, [(phenylethynyl)telluro]- could be a precursor to ligands that actively participate in the catalytic cycle by mediating electron transfer processes.

Supramolecular and Dendritic Catalysts: The rigid alkyne linker provides a scaffold for the construction of larger, well-defined supramolecular assemblies or dendritic structures. By incorporating multiple Benzene, [(phenylethynyl)telluro]- units, it may be possible to create multimetallic catalysts with cooperative effects.

Ligand Design StrategyDesired Catalytic EnhancementPotential Application
Incorporation of Hemilabile DonorsEnhanced catalyst stability and reactivity.Fine chemical synthesis, polymerization.
Exploitation of Tellurium Redox ChemistryAccess to novel reaction pathways and lower activation barriers.Oxidation catalysis, C-H activation.
Construction of Multimetallic AssembliesCooperative catalysis, enhanced reaction rates.Complex molecule synthesis, materials science.
Chalcogen Bonding CatalysisHighly active and selective catalysis through non-covalent interactions. nih.govAsymmetric synthesis, anion recognition. nih.gov

Development of Next-Generation Functional Materials with Tuned Properties

The incorporation of heavy atoms like tellurium into organic frameworks is a known strategy for imparting unique optical and electronic properties. Benzene, [(phenylethynyl)telluro]- is a promising building block for the development of next-generation functional materials.

Emerging opportunities include:

Organic Electronics: The extended π-conjugation and the presence of the heavy tellurium atom could lead to materials with interesting charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Materials: The combination of a polarizable tellurium atom and a conjugated system suggests that materials derived from Benzene, [(phenylethynyl)telluro]- could exhibit significant nonlinear optical responses, which are of interest for applications in photonics and optoelectronics.

Tellurium-Containing Polymers: The phenylethynyl group provides a handle for polymerization reactions. Polymers incorporating the Benzene, [(phenylethynyl)telluro]- unit could have unique properties such as high refractive indices, interesting redox behavior, and potential for use as self-healing materials or in controlled radical polymerizations. acs.org

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding and Design

A deep understanding of the structure, bonding, and reactivity of Benzene, [(phenylethynyl)telluro]- is crucial for its rational application. The synergistic use of experimental techniques and computational modeling will be instrumental in advancing this field.

Future research will benefit from:

Advanced Spectroscopic and Crystallographic Studies: Detailed experimental characterization using techniques such as multinuclear NMR spectroscopy (including ¹²⁵Te NMR), X-ray crystallography, and advanced mass spectrometry will provide fundamental data on the compound's structure and electronic properties. rsc.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods will be employed to model the geometry, electronic structure, and reactivity of Benzene, [(phenylethynyl)telluro]-. These calculations can provide insights into reaction mechanisms, predict the properties of new materials, and guide the design of new experiments.

In Silico Design of Catalysts and Materials: Computational screening of virtual libraries of ligands and materials based on the Benzene, [(phenylethynyl)telluro]- scaffold can accelerate the discovery of new systems with optimized properties for specific applications, reducing the need for extensive trial-and-error experimentation.

By pursuing these research directions, the scientific community can unlock the full potential of Benzene, [(phenylethynyl)telluro]- and pave the way for its use in a new generation of technologies.

Q & A

Q. What are the optimal synthetic routes for Benzene, [(phenylethynyl)telluro]-, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of organotellurium compounds like Benzene, [(phenylethynyl)telluro]- often employs cross-coupling reactions. For example, Sonogashira coupling (Pd/Cu catalysis) between a tellurium-containing aryl halide and a terminal alkyne is a viable route . Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI for efficient alkyne coupling.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent oxidation of tellurium.
  • Temperature : 60–80°C to balance reaction rate and decomposition risks.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystPd(PPh₃)₄ (5 mol%)75–85% yield
SolventTHF (anhydrous)Minimizes side reactions
Reaction Time12–24 hoursMaximizes conversion

Q. Which spectroscopic techniques are most reliable for characterizing Benzene, [(phenylethynyl)telluro]-?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). The tellurium atom induces deshielding in adjacent protons (δ 7.2–7.8 ppm for aromatic signals) .
  • FT-IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and Te–C bond (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Observe isotopic patterns for tellurium (¹²⁰Te, ²⁵%, and ¹²⁸Te, 32%) to distinguish from sulfur/selenium analogs .

Note : X-ray crystallography is recommended for unambiguous structural confirmation, particularly to resolve Te–C bond lengths (~2.1 Å) .

Q. What physicochemical properties are critical for handling Benzene, [(phenylethynyl)telluro]- in experiments?

Methodological Answer:

  • Solubility : Highly soluble in dichloromethane (DCM) and THF; sparingly soluble in hexane .
  • Stability : Degrades under UV light or prolonged air exposure. Store at –20°C under argon .
  • Reactivity : Susceptible to oxidation; use reducing agents (e.g., ascorbic acid) in aqueous reactions.

Advanced Research Questions

Q. How does the tellurium atom modulate electronic properties compared to sulfur/selenium analogs?

Methodological Answer: Tellurium’s larger atomic radius and lower electronegativity increase polarizability and reduce bond dissociation energy (Te–C vs. S–C). Computational studies (DFT) reveal:

  • HOMO-LUMO Gap : Narrower in Te derivatives, enhancing charge-transfer capabilities .
  • NMR Chemical Shifts : Downfield shifts in ¹²⁵Te NMR (~500–700 ppm) vs. sulfur analogs (~100–200 ppm) .

Q. Table 2: Comparative Electronic Properties

PropertyTe DerivativeS DerivativeReference
HOMO-LUMO Gap (eV)3.24.1
¹H NMR (δ, ppm)7.6 (aromatic)7.4 (aromatic)

Q. What challenges arise in analyzing reaction intermediates of Benzene, [(phenylethynyl)telluro]-, and how can they be addressed?

Methodological Answer:

  • Isotopic Complexity : Tellurium’s multiple isotopes complicate mass spectral interpretation. Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching .
  • Transient Intermediates : Employ stopped-flow UV-Vis spectroscopy or low-temperature NMR (–40°C) to trap intermediates .

Q. Can computational methods predict the stability of derivatives of Benzene, [(phenylethynyl)telluro]-?

Methodological Answer: Yes. Density Functional Theory (DFT) calculates thermodynamic stability via:

  • Bond Dissociation Energy (BDE) : Te–C BDE (~180 kJ/mol) predicts susceptibility to bond cleavage .
  • Solvation Free Energy : Predicts solubility trends in polar vs. nonpolar solvents .

Q. Table 3: DFT-Predicted Stability Parameters

ParameterValue (Te Derivative)Reference
Te–C BDE (kJ/mol)182 ± 5
ΔG_solv (DCM, kcal/mol)–2.3

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